molecular formula C12H9ClFN3O2 B12253793 N-(4-chloro-3-fluorophenyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

N-(4-chloro-3-fluorophenyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Cat. No.: B12253793
M. Wt: 281.67 g/mol
InChI Key: LAWZMTYHCHOWIG-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring and a pyridazinone moiety. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

Molecular Formula

C12H9ClFN3O2

Molecular Weight

281.67 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)-2-(6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C12H9ClFN3O2/c13-9-4-3-8(6-10(9)14)16-11(18)7-17-12(19)2-1-5-15-17/h1-6H,7H2,(H,16,18)

InChI Key

LAWZMTYHCHOWIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-fluorophenyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.

    Amide Bond Formation: The final step involves the coupling of the pyridazinone derivative with the substituted phenyl acetic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl ring or the pyridazinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
  • N-(3-fluorophenyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
  • N-(4-chloro-3-methylphenyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Uniqueness

N-(4-chloro-3-fluorophenyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups can affect the compound’s electronic properties, making it distinct from other similar compounds.

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